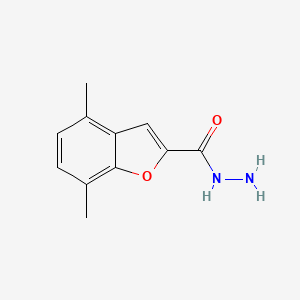

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide

Description

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide is a heterocyclic hydrazide derivative featuring a benzofuran core substituted with methyl groups at positions 4 and 6. The hydrazide functional group (-CONHNH₂) at the 2-position enhances its reactivity, enabling diverse chemical modifications. This compound is synthesized via a standard pathway: (1) esterification of the parent carboxylic acid (4,7-dimethylbenzofuran-2-carboxylic acid) using methanol and sulfuric acid, followed by (2) hydrazinolysis of the intermediate ester with hydrazine hydrate . Its structural uniqueness lies in the methyl-substituted benzofuran scaffold, which influences lipophilicity, electronic properties, and biological interactions.

Properties

IUPAC Name |

4,7-dimethyl-1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-6-3-4-7(2)10-8(6)5-9(15-10)11(14)13-12/h3-5H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEJJLKONXNFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(OC2=C(C=C1)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Hydrazinolysis of Esters

- Procedure : The ester derivative of 4,7-dimethylbenzofuran-2-carboxylic acid is reacted with hydrazine hydrate in an alcoholic solvent (methanol or ethanol) under reflux.

- Reaction conditions : Typically, reflux for 0.5 to 3 hours.

- Post-reaction processing : Upon completion, the reaction mixture is cooled, and the hydrazide precipitates or is isolated by filtration and recrystallization.

- Yield : Generally high, often exceeding 85% under optimized conditions.

- Advantages : Simple operation, high yield, and relatively mild conditions.

This method aligns with the general industrial preparation of hydrazide compounds, where esters and hydrazine hydrate are combined, refluxed, and then purified by distillation or recrystallization (Source).

Hydrazinolysis of Carboxylic Acids

- Procedure : Direct reaction of 4,7-dimethylbenzofuran-2-carboxylic acid with hydrazine hydrate.

- Solvent : Ethanol or methanol as solvent, sometimes with catalytic acid to facilitate reaction.

- Reaction conditions : Reflux for several hours (typically 2-4 hours).

- Isolation : The hydrazide is isolated by filtration or solvent evaporation and recrystallization.

- Notes : This method may require activation of the acid group or use of coupling agents for better yields.

High-Temperature Dehydration of Hydrazine-Carboxylate Salts

- Method : Formation of hydrazine-carboxylate salt followed by high-temperature dehydration.

- Challenges : High temperature can lead to side reactions forming tetrazine byproducts with high boiling points and low solubility, complicating purification.

- Yield : Lower yields (~68% reported for analogous compounds) and difficult product isolation (Source).

Advanced Synthetic Techniques

Use of Coupling Agents

- Coupling agents such as T3P (propylphosphonic anhydride) , CDI (carbonyldiimidazole) , EDC (ethyl(dimethylaminopropyl)carbodiimide) , or HOBt (1-hydroxybenzotriazole) can facilitate the formation of hydrazides from carboxylic acids by activating the acid group for nucleophilic attack by hydrazine.

- These methods may be used for more complex or sensitive substrates, improving yields and selectivity.

- Reaction conditions often involve mild heating and stirring in organic solvents such as ethyl acetate or dichloromethane (Source).

Metal-Catalyzed Cross-Coupling for Precursor Synthesis

- For the preparation of substituted benzofuran carboxylic acids used as precursors, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada) are employed.

- These methods allow for regioselective introduction of substituents such as methyl groups at positions 4 and 7 on the benzofuran ring before hydrazide formation (Source).

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrazinolysis of ester | 4,7-Dimethylbenzofuran-2-carboxylic acid ester | Reflux in MeOH or EtOH, 0.5-3 h | 85-90 | High yield, simple, scalable | Requires ester precursor |

| Direct hydrazinolysis of acid | 4,7-Dimethylbenzofuran-2-carboxylic acid | Reflux in MeOH or EtOH, 2-4 h | 70-85 | Avoids ester synthesis step | May require acid activation |

| High-temperature dehydration | Hydrazine-carboxylate salt | High temp, extended time | ~68 (analogous) | Simple reagents | Low yield, side products, purification difficult |

| Coupling agent mediated synthesis | Carboxylic acid + hydrazine + coupling agent | Mild heating, organic solvent | 80-90 | Improved yield and selectivity | Requires coupling agents |

Research Findings and Notes

- The ester hydrazinolysis method is the most commonly employed due to its efficiency and high yield. It avoids harsh conditions and is suitable for industrial scale-up.

- Hydrazine hydrate is used in excess (typically 1.5 to 4 equivalents) to drive the reaction to completion.

- The reaction is typically monitored by TLC or HPLC to ensure completion.

- Purification often involves recrystallization from ethanol or methanol to obtain high-purity hydrazide.

- The high-temperature dehydration method is less favored due to the formation of unwanted tetrazine byproducts, which complicate purification and reduce yield.

- Use of coupling agents is advantageous for substrates sensitive to direct hydrazinolysis or where higher selectivity is required.

- Metal-catalyzed cross-coupling reactions are valuable for preparing substituted benzofuran carboxylic acid precursors with precise substitution patterns before hydrazide synthesis.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group into amine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted hydrazides .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of hydrazide compounds, including those similar to 4,7-dimethylbenzofuran-2-carboxylic acid hydrazide, exhibit significant antiviral properties. For instance, certain hydrazone derivatives have shown efficacy against the hepatitis C virus (HCV), with effective concentrations (EC50) in the low micromolar range. This suggests potential for developing antiviral medications based on the structural framework of 4,7-dimethylbenzofuran-2-carboxylic acid hydrazide .

Neuroprotective Effects

The compound has been investigated for its role as a selective retinoic acid receptor beta agonist. Activation of this receptor is crucial for neuronal development and regeneration, indicating that 4,7-dimethylbenzofuran-2-carboxylic acid hydrazide could play a role in therapies aimed at treating nerve injuries and neurodegenerative diseases .

Agrochemical Applications

Herbicidal Properties

In the realm of agrochemicals, compounds similar to 4,7-dimethylbenzofuran-2-carboxylic acid hydrazide have been studied for their herbicidal activity. Research has shown that specific hydrazide derivatives can selectively inhibit weed growth while being less harmful to crop plants. This selectivity is attributed to differences in metabolic pathways between weeds and crops .

Insecticidal Activity

Moreover, hydrazide compounds have been identified as potential insecticides. For example, N,N'-diacylhydrazides have demonstrated effectiveness against various lepidopteran pests. The structural characteristics of these compounds suggest that 4,7-dimethylbenzofuran-2-carboxylic acid hydrazide may also possess similar insecticidal properties .

Synthesis and Characterization

The synthesis of 4,7-dimethylbenzofuran-2-carboxylic acid hydrazide typically involves the reaction of the corresponding carboxylic acid with hydrazine derivatives under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Data Tables

Case Studies

- Antiviral Study : A study involving various hydrazone derivatives demonstrated that modifications to the benzofuran structure enhanced antiviral efficacy against HCV. The most effective derivatives were identified based on their EC50 values, paving the way for further development of antiviral agents based on this scaffold .

- Neuroregeneration Research : In vivo studies showed that compounds activating retinoic acid receptors led to significant improvements in axonal regeneration following nerve injury in rodent models. This underscores the potential therapeutic applications of 4,7-dimethylbenzofuran-2-carboxylic acid hydrazide in neuroprotection and recovery .

- Agrochemical Efficacy Trials : Field trials assessing the herbicidal properties of related hydrazides revealed a marked reduction in weed populations without adversely affecting crop yields. These findings support the continued exploration of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazides with aromatic or heterocyclic cores are widely studied for their structural versatility and bioactivity. Below is a comparative analysis of 4,7-dimethylbenzofuran-2-carboxylic acid hydrazide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Selected Hydrazides

Key Comparative Insights

Structural Features: Benzofuran vs. Substituent Effects: Methyl groups at positions 4 and 7 may sterically hinder interactions compared to unsubstituted analogs but could improve metabolic stability. Sulfonamide or hydroxyl groups in other hydrazides (e.g., 4-(benzenesulfonamido)benzoic acid hydrazide, gallic hydrazide) enhance solubility or metal-chelating capacity .

Synthesis Methods :

- The target compound follows the classic "acid → ester → hydrazide" route , whereas others, like INH derivatives, rely on condensation with aldehydes or ketones . Functionalized derivatives (e.g., graphene oxide-linked hydrazides) require carboxyl activation via thionyl chloride .

Biological Activities: Antimicrobial Potential: Benzoic acid hydrazide analogs exhibit broad-spectrum activity against Mycobacterium tuberculosis and fungal pathogens . The benzofuran core in the target compound may similarly disrupt microbial enzyme systems. Antioxidant Activity: Gallic hydrazide derivatives with trihydroxy groups show significant radical scavenging, whereas methyl groups in the target compound may prioritize lipophilic interactions over antioxidant effects .

Applications Beyond Pharmacology :

- Hydrazides like 2-furancarboxylic acid hydrazide are used in material science for graphene oxide functionalization , while others (e.g., benzoylhydrazides) enhance polymer crystallization . The target compound’s pharmaceutical applications remain speculative but align with trends in benzofuran-based drug development.

Biological Activity

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C11H12N2O2 and a molecular weight of 204.22 g/mol, this compound is synthesized through the reaction of 4,7-Dimethylbenzofuran-2-carboxylic acid with hydrazine hydrate in organic solvents under reflux conditions. This article aims to explore the biological activity of this compound, presenting relevant data, case studies, and research findings.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide. It has been shown to inhibit the growth of various bacteria and fungi, which is attributed to its ability to disrupt cell membrane integrity. This mechanism leads to cell death in microbial pathogens.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 25 µg/mL |

Anticancer Properties

Research indicates that 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound appears to trigger DNA damage and cell cycle arrest, particularly in the G0/G1 phase, leading to programmed cell death .

Case Study: Cytotoxic Effects on Cancer Cells

In a study involving the MDA-MB-231 breast cancer cell line, treatment with this hydrazide led to:

- DNA Damage : Indicated by increased levels of γ-H2AX foci.

- Apoptosis Activation : Measured through caspase-3 activation and PARP cleavage.

- Cell Cycle Arrest : Observed through flow cytometry analysis showing increased populations in the G0/G1 phase.

The biological activity of 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide can be attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to participate in redox reactions, leading to oxidative stress in microbial cells and cancer cells alike.

- Antimicrobial Mechanism : Disruption of cell membrane integrity.

- Anticancer Mechanism : Induction of oxidative stress, leading to apoptosis via mitochondrial pathways.

Comparison with Similar Compounds

4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide can be compared with other hydrazide derivatives and compounds such as quinazolines that also exhibit antimicrobial and anticancer properties. However, its unique benzofuran structure imparts specific advantages in terms of bioactivity and selectivity against certain pathogens and cancer types.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide | Moderate | High |

| Hydrazones | Low | Moderate |

| Quinazolines | High | High |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,7-Dimethylbenzofuran-2-carboxylic acid hydrazide, and how can reaction conditions be optimized?

- Synthetic Routes : The compound can be synthesized via hydrazide formation from its carboxylic acid precursor using thionyl chloride (SOCl₂) to generate the acid chloride intermediate, followed by reaction with hydrazine hydrate ( ).

- Optimization : Solvent-free conditions or biocatalytic methods (e.g., amidase enzymes) can minimize by-products and improve yield . Central Composite Design (CCD) in Response Surface Methodology (RSM) is effective for optimizing parameters like temperature, pH, and reagent stoichiometry .

Q. What spectroscopic and chromatographic methods confirm the structure and purity of the compound?

- Spectroscopy : IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O stretch at ~1650 cm⁻¹). ¹H/¹³C NMR confirms proton environments and carbon frameworks, such as aromatic protons (6.5–8.0 ppm) and hydrazide NH signals (~9–10 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ ~250–300 nm) or LC-MS ensures purity and molecular weight confirmation .

Q. How is the compound evaluated for initial bioactivity, such as enzyme inhibition?

- MAO-B Inhibition Assays : Recombinant MAO-B is incubated with the compound, and enzyme activity is measured fluorometrically using kynuramine as a substrate. IC₅₀ values are calculated using dose-response curves .

- Kinetic Studies : Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) by varying substrate concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in MAO-B inhibition data between structural analogs?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on inhibitory potency. For example, halogenated derivatives (4-Cl, 3-Br) often show enhanced activity due to improved binding to MAO-B’s hydrophobic pocket .

- Cross-Validation : Use orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding affinities and rule out assay-specific artifacts .

Q. What computational strategies model interactions between the compound and target enzymes?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes in MAO-B’s active site, emphasizing interactions with FAD cofactor and residues like Tyr-435/Ile-199 .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and hydrogen bond occupancy .

Q. How does X-ray crystallography contribute to understanding the compound’s polymorphic forms?

- Polymorph Screening : Slow diffusion of ether into chloroform solutions or slow evaporation of ethanol/chloroform mixtures generates single crystals. SHELXL refines structures to resolve hydrogen-bonding networks and packing motifs .

- Energy Calculations : Density Functional Theory (DFT) compares lattice energies of polymorphs to predict thermodynamic stability .

Q. What strategies mitigate heme displacement in myeloperoxidase (MPO) inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.